molecular formula C9H9NO5 B011178 Methyl (4-nitrophenoxy)acetate CAS No. 19786-48-2

Methyl (4-nitrophenoxy)acetate

Cat. No. B011178
CAS RN: 19786-48-2
M. Wt: 211.17 g/mol
InChI Key: ZZVXTAUUUUCLAG-UHFFFAOYSA-N
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Patent
US05624935

Procedure details

A solution of 56 g of 4-nitrophenol, 90 g of methyl bromoacetate and 100 g of potassium carbonate in 500 ml of dimethylformamide was stirred at room temperature for 2 days. At the end of this time, the reaction mixture was freed from dimethylformamide by distillation under reduced pressure. The residue thus obtained was diluted with water, after which it was extracted with ethyl acetate. The extract was washed with water and dried over anhydrous sodium sulfate, after which the solvent was removed by distillation under reduced pressure. The resulting residue was crystallized by trituration with hexane, to give 63.3 g of the title compound, melting at 98°-99° C.
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1)([O-:3])=[O:2].Br[CH2:12][C:13]([O:15][CH3:16])=[O:14].C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O.O>[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([O:10][CH2:12][C:13]([O:15][CH3:16])=[O:14])=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
56 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)O
Name
Quantity
90 g
Type
reactant
Smiles
BrCC(=O)OC
Name
Quantity
100 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
500 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
At the end of this time, the reaction mixture was freed from dimethylformamide by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
EXTRACTION
Type
EXTRACTION
Details
after which it was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
after which the solvent was removed by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was crystallized by trituration with hexane

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(OCC(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 63.3 g
YIELD: CALCULATEDPERCENTYIELD 74.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.